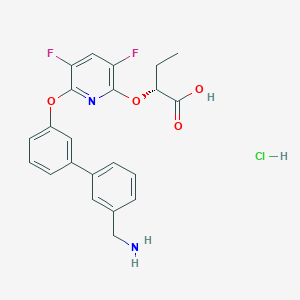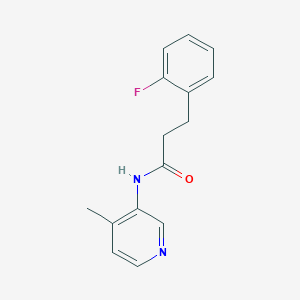
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as PF-06282999, is a novel small molecule that has been developed as a potential therapeutic agent. It belongs to the class of pyrimidine compounds and has been shown to have promising results in scientific research.
Mécanisme D'action
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects by binding to specific receptors and proteins in the body. It has been shown to target various proteins such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and phosphodiesterase 10A (PDE10A). By binding to these proteins, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can inhibit their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit cancer cell growth, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in the brain. Additionally, it has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has a favorable safety profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Orientations Futures
For research include investigating its potential as a treatment for various diseases, optimizing its pharmacokinetic properties, and identifying other potential targets for this compound.
Méthodes De Synthèse
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be synthesized by a multistep process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine, followed by the reaction of the resulting compound with sodium hydride and 1-bromo-4-(trifluoromethyl)benzene. The final product is obtained by purifying the compound through column chromatography.
Applications De Recherche Scientifique
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In cardiovascular research, it has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, it has been shown to have potential as a treatment for Alzheimer's disease by targeting specific receptors in the brain.
Propriétés
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPAASHRBWLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)

![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)



![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)





![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)